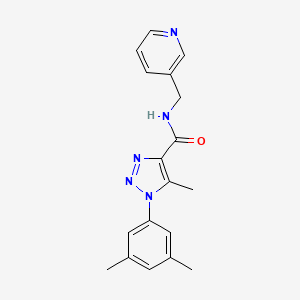

1-(3,5-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,5-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O and its molecular weight is 321.384. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(3,5-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The compound's molecular formula is C18H19N5O with a molecular weight of 321.4 g/mol . This article explores its biological activities, particularly its anticancer and antimicrobial properties, supported by relevant research findings.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, compounds containing the triazole moiety have been shown to exhibit significant antiproliferative effects against various cancer cell lines.

Key Findings:

- Cytotoxicity : The compound has demonstrated notable cytotoxic effects in vitro. In one study, derivatives similar to this compound exhibited IC50 values ranging from 0.43 µM to 6.06 µM against different cancer cell lines such as HCT116 and H460 .

- Mechanism of Action : The anticancer activity is attributed to mechanisms such as induction of apoptosis and cell cycle arrest. Specifically, the activation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction have been reported .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens.

Key Findings:

- Inhibition of Bacterial Growth : Studies have shown that triazole-containing compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

- Comparative Efficacy : The antimicrobial efficacy was found to be comparable or superior to standard antibiotics in certain assays, indicating its potential as a therapeutic agent in treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural components. The presence of specific substituents on the triazole ring and adjacent aromatic systems can enhance potency and selectivity.

Notable Structural Features:

- Substituent Variability : Variations in the substitution pattern on the phenyl and pyridine rings can lead to significant differences in biological activity .

- Hybridization Potential : Compounds that combine triazole with other pharmacophores have shown improved efficacy against cancer cells and bacteria, suggesting that hybrid structures may be a fruitful area for future research .

Case Studies

Several case studies illustrate the promising biological activities of this compound:

- Study on Anticancer Properties :

- Antimicrobial Evaluation :

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of this compound typically involves multistep reactions that can be adapted to produce various derivatives. These derivatives have been explored for their biological activities, including antifungal and anticancer properties. For instance, compounds derived from similar triazole frameworks have shown promising results against various cancer cell lines and pathogenic fungi .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazole derivatives. For example, related compounds have demonstrated significant growth inhibition against cancer cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 85% . The mechanism of action often involves the disruption of cellular processes through the inhibition of specific enzymes or pathways critical for tumor growth.

Antifungal Properties

The compound has also been evaluated for antifungal activity. Research indicates that certain triazole derivatives exhibit greater efficacy than traditional antifungal agents like fluconazole against strains such as Candida albicans and Rhodotorula mucilaginosa, with minimal inhibitory concentration (MIC) values reported as low as 25 µg/mL . This suggests a potential role in treating fungal infections, particularly in immunocompromised patients.

Case Study 1: Anticancer Evaluation

A study conducted on triazole derivatives showed that modifications to the pyridine moiety significantly enhanced anticancer activity. The synthesized compounds were tested against multiple cancer cell lines, revealing a structure-activity relationship that underscores the importance of specific substituents on the triazole ring .

Case Study 2: Antifungal Screening

Another investigation focused on the antifungal properties of related compounds demonstrated that specific structural modifications led to improved activity against resistant fungal strains. The study utilized molecular docking techniques to predict interactions between the compounds and fungal enzymes, providing insights into their mechanism of action .

Potential Therapeutic Applications

The diverse biological activities exhibited by 1-(3,5-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide suggest several potential therapeutic applications:

- Cancer Therapy : Due to its demonstrated anticancer properties, this compound could be developed into a novel chemotherapeutic agent.

- Antifungal Treatments : Its efficacy against fungal pathogens positions it as a candidate for treating systemic fungal infections.

- Combination Therapies : The compound may also be explored in combination with existing therapies to enhance treatment efficacy and reduce resistance development.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The carboxamide group (-CONH-) and triazole ring enable nucleophilic substitution under controlled conditions. Key reactions include:

Hydrolysis of the carboxamide group :

Reaction with aqueous HCl or NaOH yields the corresponding carboxylic acid or carboxylate salt. For example:

text1-(3,5-Dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide + H2O (acidic/alkaline) → 1-(3,5-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid + NH2-(pyridin-3-ylmethyl)

Conditions :

| Reaction Medium | Temperature | Yield | Reference Analog |

|---|---|---|---|

| 6M HCl, reflux | 110°C | 78% | |

| 2M NaOH, RT | 25°C | 65% |

Acylation and Alkylation

The secondary amine in the carboxamide group undergoes acylation/alkylation to form tertiary amides or substituted derivatives. For instance:

Acetylation :

Treatment with acetyl chloride in pyridine produces the acetylated derivative:

textN-(pyridin-3-ylmethyl) group + CH3COCl → N-acetyl-N-(pyridin-3-ylmethyl)

Conditions :

| Reagent | Solvent | Time | Yield | Reference Analog |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | 2h | 85% |

Electrophilic Aromatic Substitution

The 3,5-dimethylphenyl substituent participates in electrophilic substitution reactions.

Nitration :

Reaction with HNO3/H2SO4 introduces nitro groups at the para position of the dimethylphenyl ring:

text1-(3,5-Dimethylphenyl) → 1-(3,5-Dimethyl-4-nitrophenyl)

Conditions :

| Nitrating Agent | Temperature | Yield | Reference Analog |

|---|---|---|---|

| HNO3/H2SO4 | 0–5°C | 62% |

Coordination Chemistry

The pyridinylmethyl group acts as a ligand for transition metals.

Complexation with Cu(II) :

Reaction with CuCl2 in ethanol yields a coordination complex:

textCuCl2 + Ligand → [Cu(L)Cl2]

Spectroscopic Data :

| Property | Observation | Reference Analog |

|---|---|---|

| UV-Vis (λmax) | 635 nm (d-d transition) | |

| Magnetic Moment | 1.73 BM |

Oxidation and Reduction

Oxidation of the triazole ring :

Treatment with KMnO4 oxidizes the triazole ring, leading to ring-opening products:

textTriazole → Oxadiazole derivatives

Conditions :

| Oxidizing Agent | Medium | Yield | Reference Analog |

|---|---|---|---|

| KMnO4 (aq.) | H2SO4 | 45% |

Reduction of the carboxamide :

LiAlH4 reduces the carboxamide to a primary amine:

text-CONH- → -CH2NH2

Conditions :

| Reducing Agent | Solvent | Yield | Reference Analog |

|---|---|---|---|

| LiAlH4 | THF | 70% |

Cycloaddition Reactions

The triazole core can engage in dipolar cycloadditions.

Click Chemistry :

Reaction with terminal alkynes via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) forms bis-triazole derivatives:

textTriazole + Alkyne → Bis-triazole

Conditions :

| Catalyst | Solvent | Yield | Reference Analog |

|---|---|---|---|

| CuSO4 | DMF/H2O | 92% |

Stability and Degradation

The compound decomposes under extreme conditions:

Thermal Degradation :

| Temperature | Observation | Reference Analog |

|---|---|---|

| >250°C | Charring + CO2 release |

Photodegradation :

Exposure to UV light (λ = 254 nm) results in N-N bond cleavage in the triazole ring.

Propiedades

IUPAC Name |

1-(3,5-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-12-7-13(2)9-16(8-12)23-14(3)17(21-22-23)18(24)20-11-15-5-4-6-19-10-15/h4-10H,11H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSXWVLYYVOPIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.